molecular formula C14H11NO B8816568 4-Phenylindolin-2-one CAS No. 35523-93-4

4-Phenylindolin-2-one

Cat. No. B8816568
Key on ui cas rn: 35523-93-4
M. Wt: 209.24 g/mol
InChI Key: JOVLTVGRCBLFRA-UHFFFAOYSA-N
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Patent
US04440785

Procedure details

A stirring solution of 3.5 g. (0.014 mole) of 4-phenyl-3-methylthioindolin-2-one in 75 ml. of tetrahydrofuran was treated portionwise with 20 g. of a commercial Raney nickel/water suspension. The mixture was filtered through Celite and the filtrate was concentrated to give a yellow solid. The solid was recrystallized to give a yellow solid. This solid was recrystallized from benzene to yield 1.6 g. (57%) of product as an off-white solid. An analytical sample was prepared from isopropanol; m.p. 192-194° C.
Name
4-phenyl-3-methylthioindolin-2-one
Quantity
0.014 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Raney nickel water
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:15]=[CH:14][CH:13]=[C:12]3[C:8]=2[CH:9](SC)[C:10](=[O:16])[NH:11]3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O1CCCC1>[Ni].O.C(O)(C)C>[C:1]1([C:7]2[CH:15]=[CH:14][CH:13]=[C:12]3[C:8]=2[CH2:9][C:10](=[O:16])[NH:11]3)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
4-phenyl-3-methylthioindolin-2-one
Quantity
0.014 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C2C(C(NC2=CC=C1)=O)SC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Three
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Raney nickel water
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni].O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
This solid was recrystallized from benzene
CUSTOM
Type
CUSTOM
Details
to yield 1.6 g

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=C2CC(NC2=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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